molecular formula C16H25NO3 B4034558 6-(Cyclohexylcarbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid

6-(Cyclohexylcarbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid

Cat. No.: B4034558
M. Wt: 279.37 g/mol
InChI Key: HJVULJCNZIKRHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Cyclohexylcarbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is an organic compound with a complex structure. It belongs to the class of medium-chain fatty acids, characterized by an aliphatic tail containing between 4 and 12 carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclohexylcarbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid involves several steps. One common method is the Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and reagents to facilitate the reaction and subsequent purification steps.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclohexylcarbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: Replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

6-(Cyclohexylcarbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Cyclohexylcarbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. One known target is the bifunctional epoxide hydrolase 2, which plays a role in xenobiotic metabolism by degrading epoxides and arene oxides . This interaction is crucial for the compound’s biological effects and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Cyclohexylcarbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is unique due to its complex structure and specific interactions with molecular targets

Properties

IUPAC Name

6-(cyclohexylcarbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-10-8-13(14(16(19)20)9-11(10)2)15(18)17-12-6-4-3-5-7-12/h12-14H,3-9H2,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVULJCNZIKRHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(C(C1)C(=O)NC2CCCCC2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(Cyclohexylcarbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
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Reactant of Route 6
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